2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both furan and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be facilitated by various catalysts and reaction conditions. For instance, the intramolecular cyclization can be achieved under acidic conditions, leading to the formation of the desired isoindole structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include diketone derivatives from oxidation, dihydroisoindole derivatives from reduction, and various substituted derivatives from electrophilic substitution reactions .
Scientific Research Applications
2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole
Uniqueness
2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of furan and isoindole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62675-16-5 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H11NO3/c1-9-6-7-10(18-9)8-15-13(16)11-4-2-3-5-12(11)14(15)17/h2-7H,8H2,1H3 |
InChI Key |
MTQSCVATFMCZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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